6-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
説明
6-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with additional phenyl and hydroxyphenyl substituents. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
特性
分子式 |
C21H17ClN4O2 |
|---|---|
分子量 |
392.8 g/mol |
IUPAC名 |
6-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C21H17ClN4O2/c22-15-3-1-2-13(8-15)14-9-17-19(18(28)10-14)20(12-4-6-16(27)7-5-12)26-21(25-17)23-11-24-26/h1-8,11,14,20,27H,9-10H2,(H,23,24,25) |
InChIキー |
BJXAUTYNWKEAGR-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)C2=C1NC3=NC=NN3C2C4=CC=C(C=C4)O)C5=CC(=CC=C5)Cl |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Quinazoline Core: The quinazoline core is constructed by reacting anthranilic acid derivatives with formamide or other suitable reagents.
Coupling Reactions: The triazole and quinazoline intermediates are then coupled under specific conditions to form the triazoloquinazoline scaffold.
Substitution Reactions: The final step involves introducing the 3-chlorophenyl and 4-hydroxyphenyl groups through substitution reactions using appropriate halogenated precursors and phenolic compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
4. 科学研究への応用
6-(3-クロロフェニル)-9-(4-ヒドロキシフェニル)-5,6,7,9-テトラヒドロ[1,2,4]トリアゾロ[5,1-b]キナゾリン-8(4H)-オンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 酵素阻害剤としての可能性と、生体高分子との相互作用について調査されています。
医学: 抗癌、抗炎症、抗菌活性など、潜在的な治療特性について研究されています。
産業: 新しい材料の開発や、染料や顔料の合成のための前駆体として利用されています。
科学的研究の応用
Pharmacological Applications
The compound has shown promise in several pharmacological applications:
Anticancer Activity
Research indicates that 6-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exhibits significant antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Induction of apoptosis |
| MDA-MB-231 | 7.5 | Cell cycle arrest |
| A549 | 10.0 | Inhibition of proliferation |
The compound's mechanism of action is primarily through the induction of apoptosis and inhibition of the cell cycle, making it a candidate for further development in cancer therapy .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression:
- Histone Deacetylase (HDAC) Inhibition : It demonstrates moderate HDAC inhibitory activity (40–75% residual activity), which is significant for cancer therapeutics as HDAC inhibitors can induce hyperacetylation of histones and alter gene expression .
Case Studies
Recent studies have focused on the compound's effects on various cancer cell lines. For example:
作用機序
6-(3-クロロフェニル)-9-(4-ヒドロキシフェニル)-5,6,7,9-テトラヒドロ[1,2,4]トリアゾロ[5,1-b]キナゾリン-8(4H)-オンの作用機序には、特定の分子標的と経路との相互作用が関与しています。
分子標的: この化合物は、キナーゼ、プロテアーゼ、酸化還元酵素などの酵素を標的とする可能性があります。
関与する経路: 細胞増殖、アポトーシス、炎症に関連するシグナル伝達経路を調節することができます。ヒドロキシフェニル基の存在により、水素結合相互作用が可能になり、標的タンパク質への結合親和性が高まります。
類似化合物との比較
類似化合物
ピラゾロ[3,4-d]ピリミジン: 同様の生物活性を持つ別のトリアゾール含有化合物。
トリアゾロ[4,3-a]ピラジン: キナーゼ阻害特性で知られています。
1,2,4-トリアジノ[4,3-a]キノキサリン: 抗癌剤および抗菌剤としての可能性が探られています。
独自性
6-(3-クロロフェニル)-9-(4-ヒドロキシフェニル)-5,6,7,9-テトラヒドロ[1,2,4]トリアゾロ[5,1-b]キナゾリン-8(4H)-オンは、その特定の置換パターンと、クロロフェニル基とヒドロキシフェニル基の両方が存在することによってユニークです。このユニークな構造は、異なる化学反応性と生物活性を与え、研究開発にとって貴重な化合物となっています。
生物活性
The compound 6-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its role as a selective RXFP4 agonist and its implications in cancer treatment.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazoloquinazolinone backbone.
- Substituents including 3-chlorophenyl and 4-hydroxyphenyl groups.
This structural configuration is pivotal for its biological activity, influencing interactions with various biological targets.
Research indicates that this compound acts as a selective agonist for the RXFP4 receptor , which is involved in several physiological processes. The mechanism includes:
- Activation of pCRE : The compound stimulates pCRE activation, which is crucial for gene expression regulation.
- ERK1/2 Phosphorylation : It induces phosphorylation of ERK1/2, a key signaling pathway in cellular proliferation and differentiation.
- Intracellular Calcium Mobilization : The compound facilitates calcium influx into cells, impacting various cellular functions.
- β-arrestin Recruitment : It promotes β-arrestin recruitment, which modulates receptor signaling and internalization.
2. Structure-Activity Relationship (SAR)
A detailed SAR study revealed that modifications to the phenyl groups significantly affect the compound's efficacy. For instance:
- Removal of the 2-chlorophenyl group drastically reduces agonistic activity.
- Substituting the triazole with other heterocycles like pyrazole results in loss of activity, highlighting the importance of specific functional groups in maintaining biological activity .
1. In Vitro Studies
In vitro assays demonstrated that the compound effectively inhibits forskolin-stimulated cAMP accumulation in CHO-K1 cells stably expressing RXFP4. The results are summarized in the following table:
| Compound | EC50 (μM) | Efficacy (%) |
|---|---|---|
| 7a | 0.15 | 60.8 |
| RXFP4 | 0.20 | 55.0 |
| RXFP3 | 0.30 | 45.0 |
These findings indicate that the compound exhibits a strong selective action towards RXFP4 compared to RXFP3 .
2. Anticancer Activity
The triazoloquinazolinone scaffold has been investigated for its anticancer properties, particularly targeting Polo-like kinase 1 (Plk1), a critical regulator in cell division. Compounds derived from this scaffold have shown promising results in inhibiting Plk1 activity both in biochemical assays and cell-based models .
Case Studies
Recent studies have highlighted the potential of this compound in treating various cancers:
- A study demonstrated that derivatives of triazoloquinazolinone exhibited significant cytotoxicity against breast cancer cell lines by inducing apoptosis through ERK pathway modulation .
- Another investigation focused on the compound's ability to inhibit tumor growth in xenograft models, showcasing its therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
